An In-depth Technical Guide to ACSM4 and its Involvement in Cancer
An In-depth Technical Guide to ACSM4 and its Involvement in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA Synthetase Medium-Chain Family Member 4 (ACSM4), a mitochondrial enzyme pivotal in the activation of medium-chain fatty acids, has emerged as a significant player in the landscape of oncology. Predominantly localized to the mitochondrial matrix, ACSM4 catalyzes the conversion of fatty acids with a preference for C6-12 chain lengths into their corresponding acyl-CoA esters, a critical step for their subsequent metabolism through β-oxidation and incorporation into complex lipids.[1] Dysregulation of ACSM4 expression and activity is increasingly implicated in the pathobiology of various cancers, influencing tumor growth, progression, and therapeutic response. This technical guide provides a comprehensive overview of ACSM4's function, its multifaceted role in cancer, detailed experimental protocols for its study, and a summary of key quantitative data to support future research and drug development endeavors.
ACSM4: Gene and Protein Characteristics
ACSM4, also known as Acyl-CoA Synthetase Medium-Chain Family Member 4, is encoded by the ACSM4 gene. In humans, this gene is located on chromosome 12. The encoded protein is a member of the ATP-dependent AMP-binding enzyme family and is characterized by the presence of an AMP-binding domain.[2]
Table 1: Gene and Protein Information for Human ACSM4
| Feature | Description |
| Gene Symbol | ACSM4 |
| Full Name | Acyl-CoA Synthetase Medium Chain Family Member 4 |
| Chromosomal Location | 12p13.31 |
| Protein Name | Acyl-coenzyme A synthetase ACSM4, mitochondrial[1] |
| Subcellular Location | Mitochondrion, mitochondrial matrix[1][2] |
| Protein Size | 580 amino acids[1] |
| Molecular Weight | Approximately 65 kDa |
| Function | Catalyzes the activation of medium-chain fatty acids (C6-C12) to their acyl-CoA esters.[1] |
The Role of ACSM4 in Cancer Biology
The involvement of ACSM4 in cancer is complex and often context-dependent, with reports suggesting both tumor-promoting and tumor-suppressive roles depending on the cancer type and its molecular subtype.
Prostate Cancer
In prostate cancer, ACSM4 has been identified as a driver of tumor progression. Studies have shown that its expression is elevated in malignant prostate cells compared to benign tissue.[3][4] Overexpression of ACSM4 in prostate cancer cell lines promotes proliferation, migration, and invasion.[3] Furthermore, increased ACSM4 expression is associated with castration-resistant prostate cancer (CRPC) and may contribute to hormonal resistance.[3][4] Mechanistically, ACSM4 has been shown to upregulate the PI3K/Akt signaling pathway, a key cascade involved in cell survival and proliferation.[3]
Breast Cancer
The role of ACSM4 in breast cancer is particularly nuanced and appears to be dependent on the molecular subtype. In triple-negative breast cancer (TNBC), a particularly aggressive subtype, higher ACSM4 expression is often observed and is associated with a more aggressive phenotype.[5][6] Conversely, in estrogen receptor-positive (ER+) breast cancer, ACSM4 expression is often lower.[6] This differential expression highlights the potential of ACSM4 as a subtype-specific biomarker and therapeutic target.
Other Cancers
Emerging evidence suggests the involvement of ACSM4 in other malignancies as well. For instance, in hepatocellular carcinoma, ACSM4 has been shown to reprogram fatty acid metabolism, promoting lipogenesis and tumor progression through the c-Myc/SREBP1 pathway.[7][8] In colorectal cancer, ACSM4 knockdown has been demonstrated to stimulate anti-tumor immunity.[9]
Key Signaling Pathways and Mechanisms
ACSM4's influence on cancer progression is mediated through its crosstalk with several critical signaling pathways and cellular processes.
Fatty Acid Metabolism and Lipogenesis
As a central enzyme in fatty acid activation, ACSM4 directly fuels cancer cell metabolism.[10] By providing acyl-CoAs, it supports the synthesis of lipids for membrane biogenesis, energy production through β-oxidation, and the generation of signaling molecules. In hepatocellular carcinoma, ACSM4 promotes the accumulation of lipid droplets, a feature often associated with aggressive cancers.[7][11]
PI3K/Akt/mTOR Signaling
A significant body of evidence links ACSM4 to the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][10][12][13][14][15][16][17] In prostate cancer, ACSM4-mediated upregulation of p-AKT has been observed.[3] In breast cancer, ACSM4 overexpression has been shown to activate the mTOR pathway.[10][12][15] This activation can contribute to increased protein synthesis, cell cycle progression, and resistance to apoptosis.
Ferroptosis
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. ACSM4 plays a crucial role in sensitizing cells to ferroptosis by converting polyunsaturated fatty acids into substrates for lipid peroxidation.[2][18] This dual role of ACSM4, promoting survival through metabolic support while also priming cells for a specific form of cell death, presents a therapeutic paradox that could be exploited in cancer treatment.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on ACSM4 in cancer.
Table 2: ACSM4 Expression in Cancer vs. Normal Tissues
| Cancer Type | Tissue Comparison | Expression Change | Reference |
| Prostate Cancer | Malignant vs. Benign | Upregulated | [3][4] |
| Breast Cancer (TNBC) | Tumor vs. Normal | Upregulated | [5] |
| Breast Cancer (ER+) | Tumor vs. Normal | Downregulated | [6] |
| Hepatocellular Carcinoma | Tumor vs. Normal | Upregulated | [19] |
Table 3: Prognostic Significance of ACSM4 Expression
| Cancer Type | High ACSM4 Expression Correlates With | Hazard Ratio (HR) / Odds Ratio (OR) | p-value | Reference |
| Prostate Cancer | Castration Resistance | - | <0.05 | [3][4] |
| Breast Cancer (TNBC) | Relapse after chemotherapy | AUC = 0.8667 | 0.0003 | [20] |
| Hepatocellular Carcinoma | Poor Overall Survival | - | <0.05 | [18] |
| Colorectal Cancer | Poor Prognosis | - | - | [9] |
Table 4: Effects of Modulating ACSM4 in Preclinical Models
| Cancer Type | Cell Line | Modulation | Effect | Quantitative Change | Reference |
| Prostate Cancer | PC-3 | PRGL493 inhibitor (50 µM) | Inhibition of proliferation | ~50% inhibition | [21] |
| Breast Cancer | MDA-MB-231 | PRGL493 inhibitor (50 µM) | Inhibition of proliferation | ~60% inhibition | [21] |
| Breast Cancer | MCF-7 | ACSL4 overexpression | Increased invasion | ~3-fold increase | [22] |
| Breast Cancer | MDA-MB-231 | ACSL4 siRNA | Decreased invasion | ~50% decrease | [22] |
| Prostate Cancer | PC-3 xenograft | PRGL493 (250 µg/Kg) | Reduced tumor growth | Significant reduction | [21][23] |
| Breast Cancer | MDA-MB-231 xenograft | PRGL493 (250 µg/Kg) | Reduced tumor growth | Significant reduction | [21][23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ACSM4 in cancer.
Western Blot Analysis of ACSM4 Expression
This protocol describes the detection of ACSM4 protein levels in cancer cell lines.
Materials:
-
Cell Lines: MDA-MB-231 (ACSM4-positive), MCF-7 (ACSM4-negative)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibody: Rabbit anti-ACSM4 polyclonal antibody (e.g., from Thermo Fisher Scientific, Cat# PA5-29470), used at 1:1000 dilution
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG, used at 1:5000 dilution
-
Loading Control: Mouse anti-β-actin antibody, used at 1:5000 dilution
-
SDS-PAGE gels: 10% polyacrylamide gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel and run at 100V for 1.5 hours.
-
Membrane Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ACSM4 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-β-actin antibody for loading control.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of ACSM4 modulation on cell proliferation.
Materials:
-
Cell Lines: MDA-MB-231, PC-3, or other relevant cancer cell lines
-
Treatment: ACSM4 inhibitor (e.g., PRGL493) or vehicle control
-
BrdU Cell Proliferation Assay Kit (e.g., from Millipore)
-
96-well plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the ACSM4 inhibitor or vehicle for 72 hours.
-
BrdU Labeling: Add BrdU to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixing and Denaturing: Fix the cells and denature the DNA according to the kit manufacturer's instructions.
-
Detection: Add the anti-BrdU antibody and incubate. Then add the substrate for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of proliferation inhibition.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the impact of ACSM4 on the invasive potential of cancer cells.
Materials:
-
Cell Lines: ACSM4-overexpressing and control cell lines (e.g., MCF-7) or ACSM4-knockdown and control cell lines (e.g., MDA-MB-231)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Crystal violet stain
Procedure:
-
Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C for 1 hour.
-
Cell Seeding: Resuspend cells in serum-free medium and seed 5 x 10^4 cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invading Cells: Gently remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Therapeutic Implications and Future Directions
The growing body of evidence implicating ACSM4 in cancer progression, particularly in aggressive and therapy-resistant subtypes, positions it as a promising therapeutic target. The development of specific ACSM4 inhibitors, such as PRGL493, has shown preclinical efficacy in reducing tumor growth and sensitizing cancer cells to existing therapies.[12][13][21][24]
Future research should focus on:
-
Elucidating the precise mechanisms by which ACSM4 expression is regulated in different cancer contexts.
-
Further investigating the dual role of ACSM4 in cell survival and ferroptosis to develop strategies that selectively exploit its pro-death function in cancer cells.
-
Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of ACSM4 inhibitors, both as monotherapies and in combination with other anti-cancer agents.
-
Identifying and validating biomarkers that can predict which patients are most likely to respond to ACSM4-targeted therapies.
References
- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 2. researchgate.net [researchgate.net]
- 3. ACSL4 promotes prostate cancer growth, invasion and hormonal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACSL4 promotes prostate cancer growth, invasion and hormonal resistance [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACSL4 reprograms fatty acid metabolism in hepatocellular carcinoma via c-Myc/SREBP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of ACSM4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. ACSL4 knockdown inhibits colorectal cancer progression through stimulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA synthetase-4, a new regulator of mTOR and a potential therapeutic target for enhanced estrogen receptor function in receptor-positive and -negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-CoA synthetase-4, a new regulator of mTOR and a potential therapeutic target for enhanced estrogen receptor function in receptor-positive and -negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acyl-CoA synthetase 4 modulates mitochondrial function in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ACSL4 as a Potential Target and Biomarker for Anticancer: From Molecular Mechanisms to Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Expression of Ferroptosis-Related Genes in Hepatocellular Carcinoma and Their Relationships With Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
